Octyl (Z)-docos-13-enoate
Description
Octyl (Z)-docos-13-enoate is a monoester derived from the esterification of octanol and (Z)-docos-13-enoic acid. Its structure features a 22-carbon unsaturated fatty acid chain with a cis-configured double bond at position 13, esterified to an 8-carbon octyl alcohol group. This compound is notable for its applications in cosmetics and industrial formulations, where it functions as an emollient or lubricant due to its hydrophobic properties .
Properties
CAS No. |
19773-58-1 |
|---|---|
Molecular Formula |
C30H58O2 |
Molecular Weight |
450.8 g/mol |
IUPAC Name |
octyl (Z)-docos-13-enoate |
InChI |
InChI=1S/C30H58O2/c1-3-5-7-9-11-12-13-14-15-16-17-18-19-20-21-22-23-24-26-28-30(31)32-29-27-25-10-8-6-4-2/h14-15H,3-13,16-29H2,1-2H3/b15-14- |
InChI Key |
MQIFQWJBRAGLBF-PFONDFGASA-N |
SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OCCCCCCCC |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OCCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OCCCCCCCC |
Other CAS No. |
19773-58-1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Esters of Docos-13-enoic Acid
Compounds sharing the (Z)-docos-13-enoic acid backbone but differing in their alcohol moieties exhibit distinct properties:
Key Observations :
- Chain Length Impact : Longer alcohol chains (e.g., stearyl vs. octyl) increase molecular weight and viscosity, making stearyl erucate more suitable for thick creams, while octyl derivatives are lighter .
- Volatility: Methyl esters (e.g., methyl (Z)-docos-13-enoate) are more volatile due to shorter alcohol chains, limiting their use in stable formulations .
Octyl Esters with Varied Acid Components
This compound is part of a broader class of octyl esters. Comparisons with other octyl esters highlight functional differences:
Key Observations :
- Unsaturation: The cis double bond in this compound lowers its melting point compared to saturated esters like octyl butyrate, enhancing skin feel in cosmetics .
- Polarity : Shorter-chain acids (e.g., acetic acid in octyl acetate) increase polarity, making these esters more water-soluble than long-chain variants .
Oxylipins and Modified Derivatives
This compound shares structural motifs with bioactive oxylipins but differs in functional groups:
Key Observations :
- Reactivity: 13-OxoODE Alkyne’s alkyne group enables click chemistry applications, unlike non-reactive octyl esters .
- Biological Activity : β-Caryophyllene’s terpene structure grants anti-inflammatory properties, whereas octyl esters primarily serve physical roles in formulations .
Research and Market Insights
- Market Data: this compound is tracked in extensive market reports spanning 1997–2046, with forecasts highlighting its steady demand in cosmetics and specialty chemicals .
- Regulatory Status: Methyl (Z)-docos-13-enoate is listed in endocrine disruptor screening programs, suggesting regulatory scrutiny for shorter-chain esters .
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing Octyl (Z)-docos-13-enoate, and how can reaction efficiency be monitored?
- Methodological Answer : Synthesis typically involves esterification of (Z)-docos-13-enoic acid with octanol, using acid catalysts (e.g., sulfuric acid) under controlled temperature. Reaction progress can be tracked via thin-layer chromatography (TLC) or Fourier-transform infrared spectroscopy (FTIR) to confirm ester bond formation. Purity is assessed using high-performance liquid chromatography (HPLC) . For optimization, parameters like molar ratios, catalyst concentration, and reaction time should be systematically varied, referencing design of experiments (DOE) frameworks similar to those used in sol-gel emulsion synthesis .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the (Z)-configuration of the double bond at position 13 and the ester linkage. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can validate molecular weight and fragmentation patterns. Infrared (IR) spectroscopy identifies carbonyl (C=O) and ester (C-O) functional groups .
Q. How can researchers determine the solubility and partitioning behavior of this compound in different solvents?
- Methodological Answer : Experimental solubility can be measured using shake-flask methods in polar (e.g., water, ethanol) and nonpolar solvents (e.g., hexane, chloroform). Partition coefficients (logP) are determined via octanol-water partitioning assays, with values predicted computationally (e.g., using ChemAxon or ACD/Labs). Note that the compound is inherently lipophilic due to its long alkyl chains, as evidenced by its low water solubility .
Advanced Research Questions
Q. What factors influence the stability of this compound in cosmetic or pharmaceutical formulations, and how can degradation be mitigated?
- Methodological Answer : Stability studies under varying pH, temperature, and oxidative conditions (e.g., accelerated aging tests) are essential. Degradation pathways, such as hydrolysis or isomerization of the double bond, can be monitored using HPLC or UV-Vis spectroscopy. Antioxidants (e.g., erythorbic acid ) or encapsulation techniques (e.g., lipid nanoparticles ) may enhance stability.
Q. How does the stereochemistry of the double bond (Z vs. E) affect the physicochemical properties and biological interactions of this compound?
- Methodological Answer : The (Z)-configuration introduces a kink in the alkyl chain, reducing melting point and increasing fluidity compared to the (E)-isomer. Comparative studies using differential scanning calorimetry (DSC) and molecular dynamics simulations can elucidate structural impacts. Biological interactions (e.g., membrane permeability) may be assessed via in vitro models, such as artificial skin membranes .
Q. What advanced analytical strategies resolve contradictions in reported data on synthesis yields or purity?
- Methodological Answer : Discrepancies may arise from impurities in starting materials or inconsistent reaction conditions. Researchers should:
- Validate raw material purity via NMR or elemental analysis.
- Replicate experiments under controlled parameters (temperature, humidity).
- Use statistical tools (e.g., ANOVA) to identify significant variables.
- Cross-reference with orthogonal techniques (e.g., combining HPLC with GC-MS) .
Q. How can the interaction of this compound with other emollients or surfactants be systematically studied in formulations?
- Methodological Answer : Formulation compatibility can be assessed using ternary phase diagrams to map miscibility. Techniques like dynamic light scattering (DLS) or rheology studies evaluate colloidal stability and viscosity changes. Synchrotron small-angle X-ray scattering (SAXS) may reveal molecular packing in lipid bilayers .
Q. What role does this compound play in modulating skin penetration enhancers, and how is this quantified?
- Methodological Answer : Franz diffusion cell assays with ex vivo human or porcine skin measure permeation rates of co-formulated active ingredients. Confocal microscopy with fluorescent probes visualizes stratum corneum disruption. Comparative studies with structurally similar esters (e.g., trierucin ) can isolate structure-function relationships.
Methodological Guidance for Data Collection and Reporting
- Experimental Design : Use DOE to optimize synthesis and formulation parameters, ensuring reproducibility .
- Data Contradictions : Address variability by documenting environmental controls and validating instruments with reference standards .
- Ethical Reporting : Adhere to IUPAC nomenclature and disclose conflicts of interest, as outlined in journal guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
